molecular formula C29H28N2O4 B429140 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL ADAMANTANE-1-CARBOXYLATE

3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL ADAMANTANE-1-CARBOXYLATE

Cat. No.: B429140
M. Wt: 468.5g/mol
InChI Key: SAEYGZVIMUAODX-UHFFFAOYSA-N
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Description

The compound 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL ADAMANTANE-1-CARBOXYLATE is a complex organic molecule that combines several functional groups, including an indole, an isoindole, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL ADAMANTANE-1-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Attachment of the Indole Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the indole group to the isoindole moiety.

    Introduction of the Adamantane Group: The adamantane carboxylate can be introduced via esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL ADAMANTANE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The indole and isoindole moieties can be oxidized under appropriate conditions.

    Reduction: The carbonyl groups in the isoindole moiety can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL ADAMANTANE-1-CARBOXYLATE is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate
  • 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-3-carboxylate
  • 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-4-carboxylate

Uniqueness

The uniqueness of 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL ADAMANTANE-1-CARBOXYLATE lies in its combination of functional groups, which can confer unique chemical and biological properties. The presence of the adamantane moiety, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design.

Properties

Molecular Formula

C29H28N2O4

Molecular Weight

468.5g/mol

IUPAC Name

[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indol-5-yl] adamantane-1-carboxylate

InChI

InChI=1S/C29H28N2O4/c32-26-22-3-1-2-4-23(22)27(33)31(26)8-7-20-16-30-25-6-5-21(12-24(20)25)35-28(34)29-13-17-9-18(14-29)11-19(10-17)15-29/h1-6,12,16-19,30H,7-11,13-15H2

InChI Key

SAEYGZVIMUAODX-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC5=C(C=C4)NC=C5CCN6C(=O)C7=CC=CC=C7C6=O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC5=C(C=C4)NC=C5CCN6C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States

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